2-(3-Methylphenoxy)benzoesäure

Übersicht

Beschreibung

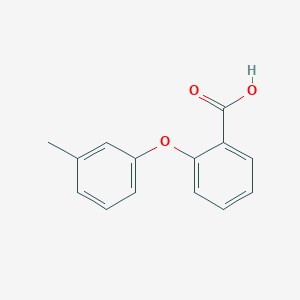

2-(3-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid where a 3-methylphenoxy group is attached to the second carbon of the benzoic acid ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Synthetic Method | Reagents Used | Yield (%) | Environmental Impact |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-Methylphenol, 2-Chlorobenzoic Acid, K2CO3 | High | Moderate |

| Continuous Flow Synthesis | Optimized reaction conditions | Very High | Low |

Chemistry

In the field of organic chemistry, 2-(3-Methylphenoxy)benzoic acid serves as an important intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical reactions such as esterification and amidation due to the presence of the carboxylic acid group .

Biology

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Studies have shown it may inhibit certain enzymes involved in inflammatory responses and affect cell signaling pathways related to inflammation .

| Activity Type | Test Organism | Result (MIC µg/mL) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 | |

| Anti-inflammatory | Macrophages (in vitro) | Inhibition of cytokines |

Medicine

The compound has been explored for its pharmacological potential in drug development. It may act as a pharmacophore in medicinal chemistry, offering a scaffold for designing new therapeutic agents targeting inflammatory diseases or infections .

Case Study: Anti-inflammatory Effects

In vivo studies demonstrated that administration of 2-(3-Methylphenoxy)benzoic acid significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for treating inflammatory conditions .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals, polymers, resins, and coatings due to its chemical stability and functional properties. Its ability to enhance material properties makes it valuable in various formulations .

Wirkmechanismus

Target of Action

2-(3-Methylphenoxy)benzoic acid is a derivative of phenoxy herbicides . Phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of 2-(3-Methylphenoxy)benzoic acid could be similar to those of phenoxy herbicides, which include auxin receptors in plants .

Mode of Action

The mode of action of 2-(3-Methylphenoxy)benzoic acid is likely to involve interaction with auxin receptors, leading to rapid, uncontrolled growth in plants . This “growing to death” phenomenon is characteristic of auxin-mimicking herbicides .

Biochemical Pathways

The biochemical pathways affected by 2-(3-Methylphenoxy)benzoic acid are likely to be those involved in plant growth and development, particularly those regulated by auxin . The compound’s interaction with auxin receptors can disrupt normal growth patterns, leading to uncontrolled growth and eventual plant death .

Pharmacokinetics

Related compounds with high lipophilic properties have been found to be extensively distributed in deep tissues during absorption . This suggests that 2-(3-Methylphenoxy)benzoic acid may also have significant tissue distribution and a long elimination time, impacting its bioavailability .

Result of Action

The primary result of 2-(3-Methylphenoxy)benzoic acid’s action is the induction of rapid, uncontrolled growth in plants, leading to their death . This effect is selective for broad-leaf plants, allowing monocotyledonous crops to remain relatively unaffected .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methylphenoxy)benzoic acid. For instance, inappropriate storage and application practices can lead to the wide dispersal of phenoxy herbicides and their metabolites throughout the environment . Additionally, the compound’s high lipophilic properties suggest that it may accumulate in certain environmental compartments, potentially affecting its environmental behavior and effects .

Biochemische Analyse

Biochemical Properties

It is known to participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation

Molecular Mechanism

The molecular mechanism of action of 2-(3-Methylphenoxy)benzoic acid is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)benzoic acid typically involves the reaction of 3-methylphenol with 2-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 3-methylphenol displaces the chlorine atom on the benzoic acid derivative. Common reagents used in this reaction include potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 2-(3-Methylphenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylphenoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-(3-Carboxyphenoxy)benzoic acid.

Reduction: 2-(3-Methylphenoxy)benzyl alcohol.

Substitution: 2-(3-Nitrophenoxy)benzoic acid or 2-(3-Halophenoxy)benzoic acid.

Vergleich Mit ähnlichen Verbindungen

2-(3-Methylphenoxy)benzoic acid can be compared with other phenoxybenzoic acid derivatives, such as:

2-(4-Methylphenoxy)benzoic acid: Similar structure but with the methyl group in the para position.

2-(3-Chlorophenoxy)benzoic acid: Similar structure but with a chlorine atom instead of a methyl group.

2-(3-Methoxyphenoxy)benzoic acid: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

The uniqueness of 2-(3-Methylphenoxy)benzoic acid lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. The presence of the methyl group in the meta position can affect the compound’s electronic distribution and steric interactions, leading to distinct chemical behavior compared to its analogs.

Biologische Aktivität

2-(3-Methylphenoxy)benzoic acid is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, including anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

2-(3-Methylphenoxy)benzoic acid has the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. It features a carboxylic acid group (–COOH) and an ether linkage (–O–), which are critical for its biological interactions. The presence of an aromatic ring contributes to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| Appearance | Colorless crystalline solid |

| Functional Groups | Carboxylic acid, ether |

Anti-Inflammatory Properties

Research indicates that 2-(3-Methylphenoxy)benzoic acid exhibits anti-inflammatory properties. It may inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. Specifically, it has been shown to interact with cell signaling pathways that regulate inflammatory responses.

Enzyme Inhibition

Studies suggest that this compound can inhibit specific enzymes associated with inflammation, including cyclooxygenase (COX) enzymes. By blocking these enzymes, 2-(3-Methylphenoxy)benzoic acid may reduce the production of pro-inflammatory mediators such as prostaglandins. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

- Cell Culture Studies : In vitro studies demonstrated that 2-(3-Methylphenoxy)benzoic acid effectively reduced the expression of inflammatory markers in human cell lines exposed to inflammatory stimuli. The compound's ability to modulate cytokine production was noted, indicating its potential as an anti-inflammatory agent.

- Animal Models : In vivo experiments using rodent models of inflammation showed that administration of 2-(3-Methylphenoxy)benzoic acid resulted in decreased paw swelling and reduced levels of inflammatory cytokines in serum samples. These findings support its therapeutic potential for treating inflammatory conditions.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of 2-(3-Methylphenoxy)benzoic acid is crucial for evaluating its therapeutic applications:

- Absorption : The compound is expected to be well-absorbed due to its lipophilic nature.

- Distribution : Its distribution may be influenced by its ability to bind to plasma proteins.

- Metabolism : Preliminary studies suggest hepatic metabolism, which could affect its bioavailability.

- Excretion : Renal excretion is likely, necessitating further investigation into its elimination half-life.

Eigenschaften

IUPAC Name |

2-(3-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNYWMNWRYXWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284543 | |

| Record name | 2-(3-methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-04-1 | |

| Record name | NSC37594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.